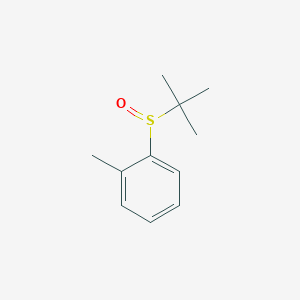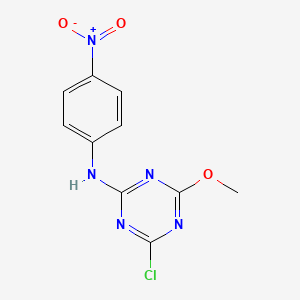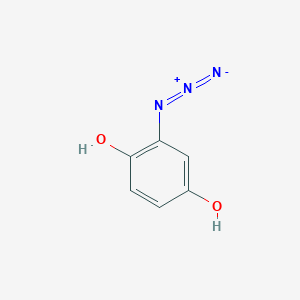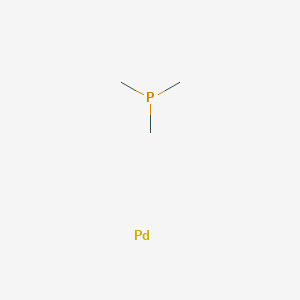
Palladium;trimethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;trimethylphosphane is a coordination compound consisting of palladium metal and trimethylphosphane ligands. This compound is widely used in various chemical reactions, particularly in catalysis, due to its unique properties. Palladium is a transition metal known for its excellent catalytic abilities, while trimethylphosphane is an organophosphorus compound that acts as a ligand, stabilizing the palladium center and enhancing its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium;trimethylphosphane can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with trimethylphosphane in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
PdCl2+2PMe3+reducing agent→Pd(PMe3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like tetrahydrofuran (THF) or dichloromethane can facilitate the reaction, and the product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Palladium;trimethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkylating agents, and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds, while in hydrogenation reactions, the products are reduced organic molecules.
Scientific Research Applications
Palladium;trimethylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Palladium-based compounds are being explored for their potential anticancer properties, as they can interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of palladium;trimethylphosphane involves the coordination of the trimethylphosphane ligands to the palladium center, which stabilizes the metal and enhances its catalytic activity. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Palladium;triphenylphosphane: Similar to palladium;trimethylphosphane but with bulkier ligands, affecting its steric and electronic properties.
Palladium;triethylphosphane: Another similar compound with slightly different ligand properties.
Palladium;tricyclohexylphosphane: Features even bulkier ligands, providing different reactivity and selectivity.
Uniqueness
This compound is unique due to its balance of steric and electronic properties, making it highly effective in a wide range of catalytic reactions. Its relatively small ligands allow for multiple coordination sites on the palladium center, enhancing its versatility as a catalyst.
Properties
CAS No. |
143470-19-3 |
|---|---|
Molecular Formula |
C3H9PPd |
Molecular Weight |
182.50 g/mol |
IUPAC Name |
palladium;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3; |
InChI Key |
WOBNFYCMHDYHMT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
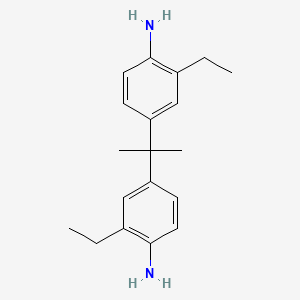

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)



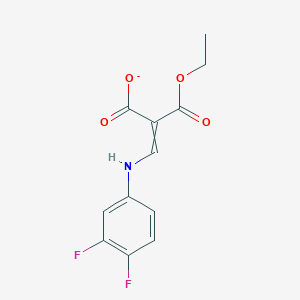
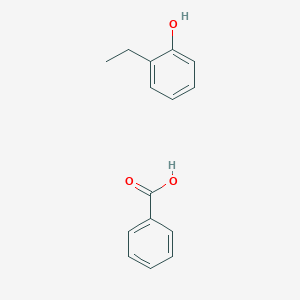
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
